

# 2,2-Dimethylcyclohexanol CAS number and properties

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## Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanol

Cat. No.: B073714

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## An In-depth Technical Guide to 2,2-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-dimethylcyclohexanol** (CAS No. 1193-46-0), detailing its chemical and physical properties, synthesis, and reactivity. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Properties

**2,2-Dimethylcyclohexanol** is a substituted cycloalkane alcohol. Its structure is characterized by a cyclohexane ring with a hydroxyl group and two methyl groups attached to the same carbon atom (C2).

Table 1: Chemical Identifiers for **2,2-Dimethylcyclohexanol**

Identifier	Value
CAS Number	1193-46-0[1]
Molecular Formula	C8H16O[2]
IUPAC Name	2,2-dimethylcyclohexan-1-ol[1]
SMILES	CC1(CCCCC1O)C[1]
InChIKey	BYBYZPFVXFPCND-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of **2,2-Dimethylcyclohexanol**

Property	Value
Molecular Weight	128.21 g/mol [1]
Melting Point	8 °C[2]
Boiling Point	174.3 °C at 760 mmHg
Density	0.926 g/mL[2]
Refractive Index	1.466[2]
Solubility	Soluble in alcohols and ethers; insoluble in water.

## Synthesis and Purification

A common and effective method for the synthesis of **2,2-dimethylcyclohexanol** is the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone. Sodium borohydride (NaBH<sub>4</sub>) is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.

## Experimental Protocol: Synthesis via Reduction

This protocol is based on the general procedure for the reduction of substituted cyclohexanones.[3][4][5][6]

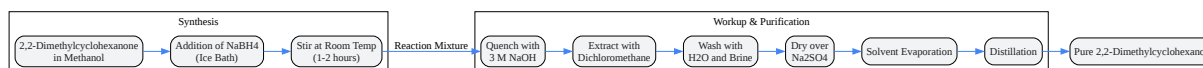
## Materials:

- 2,2-dimethylcyclohexanone
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 3 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

## Procedure:

- In a round-bottom flask, dissolve 2,2-dimethylcyclohexanone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The addition is exothermic, and the temperature should be maintained below 20°C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of 3 M NaOH solution to decompose the borate ester.
- Transfer the mixture to a separatory funnel.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2,2-dimethylcyclohexanol**.
- The product can be further purified by distillation.



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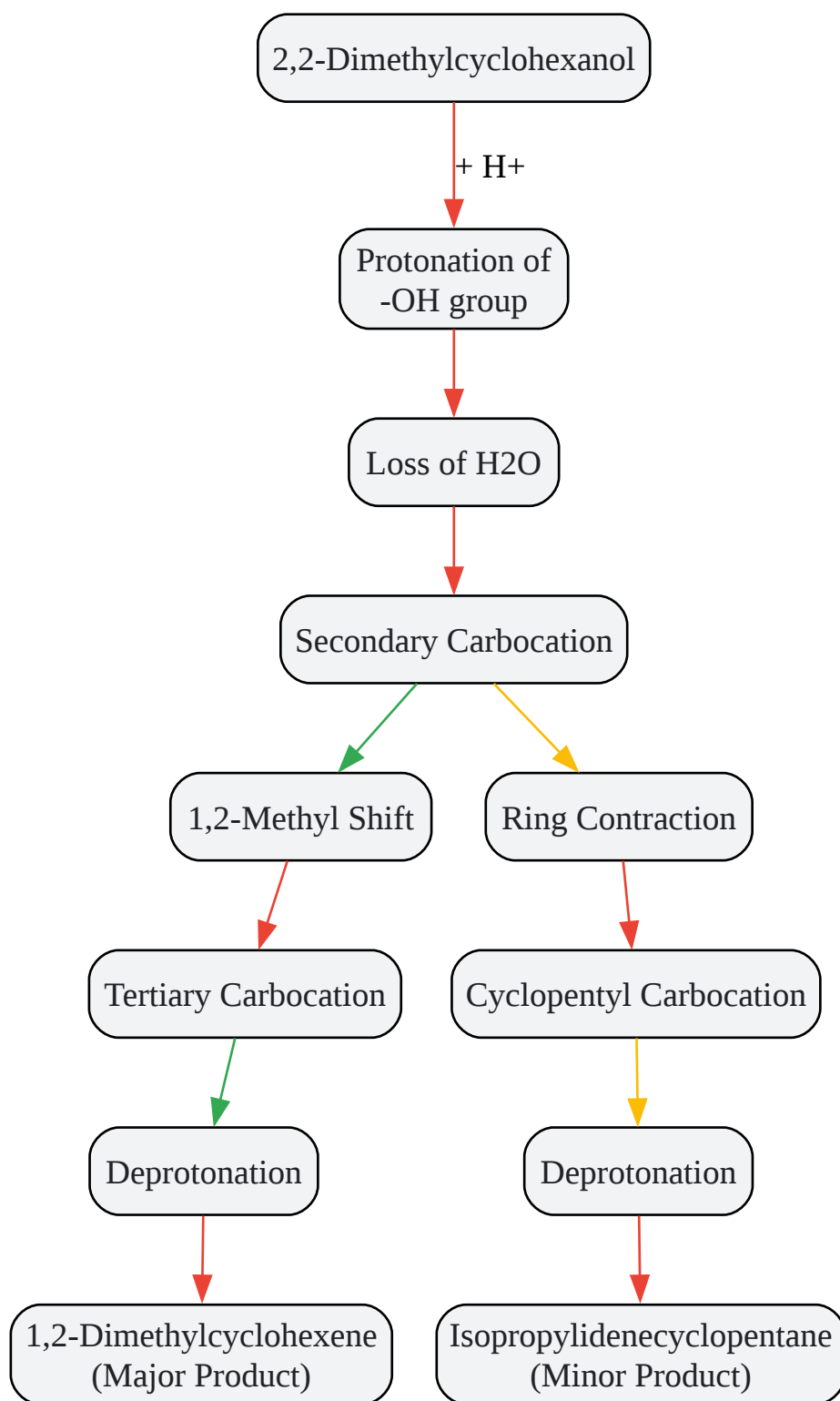
Caption: Workflow for the synthesis and purification of **2,2-dimethylcyclohexanol**.

## Chemical Reactivity

### Acid-Catalyzed Dehydration

When heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, **2,2-dimethylcyclohexanol** undergoes dehydration to form a mixture of alkenes. The reaction proceeds through a carbocation intermediate, which can undergo rearrangement, leading to the formation of multiple products.

The primary product is typically 1,2-dimethylcyclohexene, formed via a methyl shift to a more stable tertiary carbocation. A minor product, isopropylidenecyclopentane, can also be formed through a ring-contraction rearrangement.



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Caption: Mechanism of acid-catalyzed dehydration of **2,2-dimethylcyclohexanol**.

## Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **2,2-dimethylcyclohexanol**.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-CHOH)	70-80
C2 (-C(CH <sub>3</sub> ) <sub>2</sub> )	35-45
C3, C5 (ring -CH <sub>2</sub> )	20-30
C4 (ring -CH <sub>2</sub> )	25-35
C6 (ring -CH <sub>2</sub> )	30-40
Methyl Carbons	20-30

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions. A study of various dimethylcyclohexanols has been conducted, which can be referenced for more detailed assignments.[\[7\]](#)

Table 4: Key IR Absorption Frequencies

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (alcohol)	3200-3600	Strong, broad peak
C-H (sp <sup>3</sup> hybridized)	2850-3000	Strong, sharp peaks
C-O (alcohol)	1000-1260	Strong peak

## Biological Activity and Toxicological Profile

Currently, there is limited publicly available data on the specific biological activity, pharmacology, or toxicology of **2,2-dimethylcyclohexanol**. However, related isomers, such as 2,6-dimethylcyclohexanol, have been investigated for their potential as anesthetic agents due to their structural similarity to propofol.[\[8\]](#)[\[9\]](#) Given this, it is plausible that **2,2-**

**dimethylcyclohexanol** may exhibit some biological activity, but further research is required to confirm this.

General toxicological information for cyclohexanols suggests they can be irritating to the skin and mucous membranes.[10] Standard safety precautions should be taken when handling **2,2-dimethylcyclohexanol**, including the use of personal protective equipment.[11]

## Conclusion

**2,2-Dimethylcyclohexanol** is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the reduction of its corresponding ketone. The reactivity of this alcohol, particularly its acid-catalyzed dehydration, provides a pathway to various isomeric alkenes. While direct biological data is scarce, its structural relationship to other bioactive molecules suggests it may be a compound of interest for further investigation in medicinal chemistry and drug development. Researchers are encouraged to consult the primary literature and safety data sheets for the most current and detailed information.

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